molecular formula C9H7NO3S B2601887 3-(4-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione CAS No. 24044-44-8

3-(4-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B2601887
CAS No.: 24044-44-8
M. Wt: 209.22
InChI Key: ZTQGVJBDYPAEGW-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine ring fused with a phenyl group and a hydroxyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-hydroxybenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazolidine ring. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thiazolidine and phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antioxidant and antimicrobial properties.

    Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The biological activity of 3-(4-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is attributed to its ability to interact with various molecular targets. The compound can modulate enzyme activity, inhibit oxidative stress, and interfere with cellular signaling pathways. Its mechanism of action often involves binding to specific proteins or enzymes, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxyphenyl)propanoic acid
  • 4-Hydroxyphenylacetic acid
  • 4-Hydroxyphenylpyruvic acid

Uniqueness

Compared to similar compounds, 3-(4-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione exhibits unique structural features that confer distinct biological activities. The presence of the thiazolidine ring enhances its stability and reactivity, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c11-7-3-1-6(2-4-7)10-8(12)5-14-9(10)13/h1-4,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQGVJBDYPAEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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